N-(3-Chloropropanoyl)benzamide
Description
N-(3-Chloropropanoyl)benzamide is a benzamide derivative characterized by a 3-chloropropanoyl group attached to the nitrogen atom of the benzamide scaffold. Benzamides are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, often modulated by halogen substituents like chlorine . The 3-chloropropanoyl moiety may enhance reactivity or bioactivity by influencing electronic effects or steric interactions in target binding.
Properties
CAS No. |
82277-91-6 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
N-(3-chloropropanoyl)benzamide |
InChI |
InChI=1S/C10H10ClNO2/c11-7-6-9(13)12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) |
InChI Key |
JYWYTVPZINHFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropanoyl)benzamide typically involves the reaction of benzamide with 3-chloropropanoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropropanoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
N-(3-Chloropropanoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloropropanoyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Ultrasonic methods (e.g., ) reduce reaction times (30–60 minutes) compared to conventional reflux (6–8 hours), aligning with green chemistry principles.
- Substituent Effects : Electron-withdrawing groups (e.g., 3-chloro) enhance electrophilicity, facilitating nucleophilic coupling reactions .
Physical and Spectroscopic Properties
Key Observations :
- Crystallography: Chlorine substituents influence packing modes; for example, 3-chloro-N-phenylbenzamide adopts a monoclinic lattice with intermolecular N–H···O hydrogen bonding .
- Solubility : Hydrophilic groups (e.g., hydroxy in ) improve aqueous solubility compared to halogenated analogs.
Key Observations :
- Chlorine as a Bioisostere : Chlorine enhances lipophilicity and target binding, as seen in 3-chloro-N-phenylbenzamide analogs with antimicrobial activity .
- Computational Design : Docking studies (e.g., AutoDock Vina ) predict interactions with inflammatory mediators like COX-2, guiding synthetic optimization.
ADMET and Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
